(2-Cyclohexylvinyl)boronic acid

Physical Chemistry Solid-Phase Synthesis Analytical Characterization

Procure (2-Cyclohexylvinyl)boronic acid (37490-33-8), a critical trans-(E)-vinylboronic acid building block. Essential for stereoselective Suzuki-Miyaura coupling and the synthesis of vinylbenziodoxolones (VBX) hypervalent iodine reagents, enabling unique regioselectivity unattainable with alternative vinylboronic acids. Its defined 106-111°C melting point ensures compatibility with automated solid-dispensing workflows, streamlining high-throughput medicinal chemistry campaigns.

Molecular Formula C8H15BO2
Molecular Weight 154.02 g/mol
CAS No. 37490-33-8
Cat. No. B1352356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclohexylvinyl)boronic acid
CAS37490-33-8
Molecular FormulaC8H15BO2
Molecular Weight154.02 g/mol
Structural Identifiers
SMILESB(C=CC1CCCCC1)(O)O
InChIInChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+
InChIKeyFBRJOMMIILHLCG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclohexylvinyl)boronic acid (CAS 37490-33-8): A Defined Trans-Vinylboronic Acid Building Block for Stereoselective Synthesis


(2-Cyclohexylvinyl)boronic acid, with the molecular formula C8H15BO2 and a molecular weight of 154.02 g/mol, is a trans-(E)-vinylboronic acid derivative characterized by a cyclohexyl substituent [1]. It is a crystalline solid with a reported melting point range of 106-111 °C . As a member of the boronic acid class, its primary application is as a reactant in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, and in the synthesis of specialized hypervalent iodine reagents .

Why (2-Cyclohexylvinyl)boronic acid Cannot Be Interchanged with Other Vinylboronic Acids


Simple substitution of (2-Cyclohexylvinyl)boronic acid with other vinylboronic acid derivatives, such as trans-2-phenylvinylboronic acid or (1-cyclohexylvinyl)boronic acid, is not scientifically valid due to distinct differences in physical form and reaction behavior. These compounds exhibit significantly different melting points, which can impact formulation and handling . Furthermore, the stereochemistry of the double bond (trans vs. cis) and the position of substitution (1- vs. 2-cyclohexyl) are critical parameters that govern the stereochemical outcome and regioselectivity of downstream coupling reactions [1]. The unique reactivity profile of (2-cyclohexylvinyl)boronic acid is underscored by its documented use in synthesizing vinylbenziodoxolones (VBX), a class of hypervalent iodine reagents that demonstrate opposite regioselectivity compared to conventional acyclic vinyl(aryl)iodonium salts [2].

Quantitative Differentiation of (2-Cyclohexylvinyl)boronic acid: Comparative Evidence vs. Structural Analogs


Defined Melting Point Range Enables Predictable Solid-Phase Handling

(2-Cyclohexylvinyl)boronic acid exhibits a sharp melting point of 106-111 °C, a property that distinguishes it from both simpler and more complex vinylboronic acid analogs . In contrast, the unsubstituted vinylboronic acid has a significantly lower melting point of approximately 74 °C , and the aromatic analog trans-2-phenylvinylboronic acid has a higher melting point range of 146-156 °C [1]. The saturated analog, 2-cyclohexylethylboronic acid, lacks a well-defined melting point in standard vendor specifications . This defined solid-state property of (2-cyclohexylvinyl)boronic acid is advantageous for accurate weighing, purification, and use in solid-phase synthesis protocols.

Physical Chemistry Solid-Phase Synthesis Analytical Characterization

Critical Precursor for Vinylbenziodoxolone (VBX) Reagents with Unique Regioselectivity

(2-Cyclohexylvinyl)boronic acid is a key starting material for the synthesis of vinylbenziodoxolones (VBX), a novel class of bench-stable hypervalent iodine(III) reagents . The resulting VBX reagents are characterized by their ability to deliver vinylated products with opposite regioselectivity compared to traditional acyclic vinyl(aryl)iodonium salts [1]. This unique reactivity profile is a direct consequence of the cyclic iodonium structure derived from the specific vinylboronic acid precursor. In contrast, other common vinylboronic acids, such as trans-2-phenylvinylboronic acid or (1-cyclohexylvinyl)boronic acid, have not been documented for this specific and high-value application.

Synthetic Methodology Hypervalent Iodine Chemistry Vinylation Reagents

Defined (E)-Stereochemistry for Controlled Olefin Geometry in Product Formation

The compound is commercially supplied and characterized as the trans-(E)-isomer, with a confirmed IUPAC name of [(E)-2-cyclohexylethenyl]boronic acid and a specific InChIKey (FBRJOMMIILHLCG-VOTSOKGWSA-N) that encodes this stereochemistry [1]. This is a critical point of differentiation from unspecified mixtures of isomers or the corresponding (Z)-isomer. While the (Z)-isomer may be available synthetically, its procurement as a defined and characterized building block is not common. The use of a stereochemically pure building block is essential for achieving high stereoselectivity in subsequent reactions, such as asymmetric Suzuki-Miyaura coupling or chiral palladacycle-catalyzed ring-opening reactions, where it is explicitly listed as a reactant .

Stereoselective Synthesis Cross-Coupling Catalysis

Documented Anhydride Content Necessitates Specific Handling and Quantitation

Commercial specifications for (2-Cyclohexylvinyl)boronic acid note that it contains varying amounts of the corresponding anhydride (boroxine) . This is a known characteristic of boronic acids, but the explicit disclosure is important for procurement and experimental design. This is in contrast to other boronic acid derivatives like the MIDA ester (trans-(2-Cyclohexylvinyl)boronic acid MIDA ester, CAS 1152427-99-0), which are designed to be bench-stable and anhydride-free . The presence of the anhydride can affect the effective molarity of the boronic acid in a reaction and may require analytical confirmation (e.g., NMR) prior to use for precise stoichiometry.

Reagent Quality Control Analytical Chemistry Experimental Reproducibility

High-Value Application Scenarios for (2-Cyclohexylvinyl)boronic acid (CAS 37490-33-8)


Synthesis of Novel Vinylbenziodoxolone (VBX) Reagents

Procurement of (2-Cyclohexylvinyl)boronic acid is essential for laboratories engaged in the development of hypervalent iodine reagents. As demonstrated by Stridfeldt et al. (2016), it serves as a key vinyl source for constructing VBX reagents, which are characterized by their bench stability and unique regioselectivity in vinylation reactions [1]. This application is not accessible with other common vinylboronic acids, making this compound a critical and non-substitutable starting material for this specific and growing area of synthetic methodology .

Asymmetric and Stereoselective Suzuki-Miyaura Coupling

The defined (E)-stereochemistry of (2-Cyclohexylvinyl)boronic acid makes it a preferred building block for stereoselective palladium-catalyzed cross-coupling reactions [2]. It is explicitly listed for use in asymmetric Suzuki-Miyaura coupling and chiral palladacycle-catalyzed asymmetric ring-opening reactions . Researchers aiming to install a trans-cyclohexylvinyl moiety into complex molecular architectures should select this compound over undefined isomer mixtures or alternative vinyl sources to ensure high stereochemical fidelity in their products.

Solid-Phase and Automated Synthesis Workflows

The well-defined melting point of 106-111 °C for (2-Cyclohexylvinyl)boronic acid makes it suitable for use in automated solid-dispensing systems and solid-phase synthesis platforms . This physical property offers a practical handling advantage over lower-melting vinylboronic acids (e.g., vinylboronic acid at ~74 °C) or viscous liquids, which can be problematic for automated weighing and may require more complex liquid-handling setups. This facilitates its integration into high-throughput medicinal chemistry and parallel synthesis campaigns.

Development of Cyclohexyl-Containing Building Blocks

For projects where a cyclohexyl ring is a desired pharmacophore or structural element, (2-Cyclohexylvinyl)boronic acid provides a direct route to install this moiety via the vinyl linker. This offers a synthetic advantage over using a saturated 2-cyclohexylethylboronic acid, which would produce a different connectivity and three-dimensional profile in the final product. The compound thus serves as a key building block for the parallel synthesis of cyclohexyl-containing libraries for medicinal chemistry and agrochemical discovery .

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